9H-carbazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUVEFFAHDGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307494 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-19-0 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Carbazole 4 Carbaldehyde and Its Derivatives
Direct Formylation Approaches to Carbazole (B46965) Cores
Direct formylation represents the most straightforward approach to introduce an aldehyde group onto a pre-existing carbazole scaffold. These methods rely on electrophilic aromatic substitution, where the electron-rich carbazole ring attacks a formylating agent.
Vilsmeier-Haack Formylation Protocols
The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich aromatic compounds, including carbazole. thieme-connect.com This reaction typically involves the use of a phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent. thieme-connect.com
The reaction with carbazole generally proceeds by the electrophilic attack of the Vilsmeier reagent, leading to the introduction of the formyl group. The regioselectivity of the Vilsmeier-Haack reaction on the carbazole nucleus is a critical aspect. While electrophilic substitution on 9H-carbazole typically occurs at the 3-position, the formation of 9H-carbazole-4-carbaldehyde has also been reported, suggesting that reaction conditions can influence the site of formylation. thieme-connect.de For instance, the formylation of N-ethylcarbazole under Vilsmeier-Haack conditions can yield a mixture of products, including the 3-carbaldehyde and the 3,6-dicarbaldehyde. tandfonline.com In some cases, unexpected products such as methylene-bridged bis-carbazoles have been observed, particularly under prolonged reaction times and higher temperatures. tandfonline.comfigshare.com
| Reactant | Reagents | Product(s) | Reference |
| Carbazole | POCl3, DMF | This compound | |
| N-Ethylcarbazole | POCl3, DMF | 9-Ethyl-9H-carbazole-3-carbaldehyde, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde | tandfonline.com |
| 9-Methylcarbazole | POCl3, DMF | 3-Formyl-9-methylcarbazole, 3,6-Diformyl-9-methylcarbazole | researchgate.net |
This table summarizes representative Vilsmeier-Haack formylation reactions on carbazole and its N-substituted derivatives.
Other Electrophilic Aromatic Substitution Strategies
Beyond the Vilsmeier-Haack reaction, other electrophilic formylation methods can be employed, although they are less common for carbazoles. These can include the Gattermann and Duff reactions. However, the Vilsmeier-Haack protocol generally offers milder conditions and greater functional group tolerance. The choice of the formylation agent and reaction conditions can be crucial in directing the substitution to the desired C4 position of the carbazole ring.
Multi-Step Synthesis Pathways for Substituted Carbazole Carbaldehydes
In cases where direct formylation is not feasible or does not provide the desired regioselectivity, multi-step synthetic sequences are employed. These strategies often involve the construction of the carbazole ring system with a pre-installed functional group that can be later converted to an aldehyde.
Annulation Reactions for Carbazole Ring Formation
The construction of the carbazole skeleton can be achieved through various annulation reactions, which involve the formation of the fused ring system from acyclic or simpler cyclic precursors. nih.gov These methods offer the flexibility to introduce substituents at specific positions on the carbazole core. Some notable strategies include:
Fischer Indole (B1671886) Synthesis and Related Cyclizations: Variations of the Fischer indole synthesis can be adapted to construct the carbazole framework.
Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are prominent in modern organic synthesis for the formation of C-N and C-C bonds, enabling the construction of the carbazole ring. rsc.orgorganic-chemistry.org For example, the intramolecular C-H amination of appropriately substituted biphenyls can lead to carbazoles.
Cascade Annulation Reactions: These reactions involve a series of intramolecular and intermolecular transformations in a single pot to build the complex carbazole structure. researchgate.netacs.org Lewis acids are often employed to catalyze these cascade sequences. rsc.org
Recent advancements have focused on developing more efficient and environmentally benign methods for carbazole synthesis, including metal-free annulations and multi-component reactions. nih.govrsc.org
Introduction of Aldehyde Functionality post-Carbazole Formation
Once the substituted carbazole core is synthesized, the aldehyde group can be introduced through various chemical transformations. This two-step approach allows for greater control over the final product's structure. Common methods include:
Oxidation of a Methyl Group: If a methyl group is present at the C4 position, it can be oxidized to an aldehyde using a variety of oxidizing agents.
Reduction of a Carboxylic Acid or its Derivatives: A carboxylic acid or ester group at the C4 position can be reduced to the corresponding aldehyde. This often requires careful selection of reducing agents to avoid over-reduction to the alcohol.
Formylation of an Organometallic Intermediate: A carbazole derivative can be converted into an organometallic species (e.g., a lithiated or Grignard reagent) at the C4 position, which can then react with a formylating agent like DMF.
A multi-step synthesis of a carbazole-derived formyl boronate ester involved alkylation, formylation, bromination, and finally borylation, showcasing a sequence where the formyl group was introduced before other functionalities. tandfonline.com
Derivatization Strategies of this compound
The aldehyde functionality of this compound serves as a versatile anchor for a wide range of chemical modifications, enabling the synthesis of a diverse library of carbazole derivatives. These derivatization reactions are crucial for tuning the electronic, optical, and biological properties of the resulting molecules.
Common derivatization reactions include:
Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For instance, reaction with hydrazines or thiosemicarbazides leads to the formation of hydrazones and thiosemicarbazones, respectively. researchgate.netorientjchem.orgresearchgate.net These derivatives have been investigated for their coordination chemistry and potential biological activities.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful tools for the formation of carbon-carbon double bonds, allowing for the extension of the carbazole's conjugated system. This is particularly relevant for the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to other important classes of carbazole derivatives.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic acid, in the presence of a base, yields α,β-unsaturated products. asianpubs.org
| Reactant | Reagent(s) | Product Type | Reference |
| 9H-Carbazole-3-carbaldehyde | 4-Phenylthiosemicarbazide | Thiosemicarbazone | researchgate.netorientjchem.orgresearchgate.net |
| 9-Butyl-9H-carbazole-3-carbaldehyde | Cyanoacetic acid, Ammonium acetate | α,β-Unsaturated acid | asianpubs.org |
| 9-Benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehyde | Vilsmeier-Haack Reagent | 9-Benzyl-1-methylcarbazole | rsc.org |
This table provides examples of derivatization reactions starting from carbazole carbaldehydes.
The synthesis of this compound and its derivatives is a dynamic field of research, driven by the continuous demand for novel functional materials and biologically active compounds. While direct formylation methods like the Vilsmeier-Haack reaction offer a convenient route, multi-step syntheses provide greater flexibility and control over substitution patterns. The aldehyde functionality of this compound is a key feature, enabling a vast array of derivatization reactions that are essential for tailoring the properties of the final molecules for specific applications. Future research will likely focus on the development of more sustainable and efficient synthetic protocols, as well as the exploration of new derivatization strategies to access novel carbazole-based architectures.
Synthetic Pathways to this compound and Its Multifunctional Derivatives
The strategic synthesis of this compound and its derivatives is pivotal for the advancement of materials science and medicinal chemistry. The inherent reactivity of the aldehyde group, coupled with the electronically rich carbazole scaffold, provides a versatile platform for generating a diverse array of complex molecules. This article delineates the primary synthetic methodologies employed to access these valuable compounds, focusing on condensation and coupling reactions, as well as functionalization at the nitrogen atom.
1 Condensation Reactions for Schiff Base Formation
The aldehyde functionality at the 4-position of the carbazole ring readily participates in condensation reactions with primary amines to form Schiff bases, also known as imines. evitachem.com This reaction is a cornerstone in the synthesis of various carbazole derivatives with applications in materials science and as intermediates for more complex heterocyclic systems. smolecule.com
The general reaction involves the acid-catalyzed condensation of this compound or its N-substituted analogues with a primary amine. For instance, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole (B17700) in refluxing ethanol (B145695) yields the corresponding Schiff base. mdpi.com Similarly, condensing 9-ethyl-9H-carbazole-3-carbaldehyde with 4-nitro-o-phenyldiamine in dimethylformamide produces a new fluorescent chemosensor. tubitak.gov.tr These reactions highlight the utility of Schiff base formation in creating molecules with specific electronic and photophysical properties.
Furthermore, Schiff bases derived from carbazoles have been investigated for their biological activities. mdpi.combohrium.com The synthesis of bis-carbazole derivatives containing imine groups has been reported, starting from 9-ethyl-9H-carbazole-3-carbaldehyde and various diamines, showcasing the potential for creating dimeric structures with enhanced biological efficacy. bohrium.com
2 Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base, such as piperidine. organic-chemistry.org This reaction is particularly useful for synthesizing α,β-unsaturated compounds from this compound, leading to extended π-conjugated systems. smolecule.com
For example, the Knoevenagel condensation of 9-phenyl-9H-carbazole-3-carbaldehyde with active methylene compounds like malononitrile, catalyzed by piperidine, yields styryl derivatives. smolecule.com This methodology has also been applied to synthesize novel coumarin (B35378) derivatives by reacting 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde with active methylene compounds. nih.gov These reactions underscore the importance of the Knoevenagel condensation in creating carbazole-based dyes and functional materials. researchgate.netrsc.orgresearchgate.net
The Doebner modification of the Knoevenagel condensation allows for the reaction of aldehydes with compounds containing a carboxylic acid group, which subsequently undergoes decarboxylation. organic-chemistry.org This variant further expands the scope of accessible α,β-unsaturated carbazole derivatives.
3 Coupling Reactions for Extended Conjugation Systems
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for constructing complex molecular architectures. The Sonogashira and Suzuki couplings are prominently featured in the synthesis of carbazole derivatives with extended π-conjugation, which are crucial for applications in organic electronics.
1 Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed to synthesize carbazole-based dyes containing aldehyde and cyanoacetic acid groups. rsc.orgresearchgate.netrsc.org Specifically, 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde can be coupled with ethynylated carbazole or ethynylated triphenylamine (B166846) to produce extended conjugated systems. rsc.orgresearchgate.net This method provides a direct route to linear, rigid structures with desirable photophysical properties.
2 Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This versatile reaction has been utilized to synthesize 6-aryl-1,4-dimethyl-9H-carbazoles by coupling N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid with various (hetero)aryl halides. mdpi.com It is also a key step in the synthesis of carbazole-1-carboxylic acid. derpharmachemica.com The Suzuki coupling offers a robust method for introducing aryl substituents onto the carbazole framework, enabling the fine-tuning of electronic properties. mdpi.com
4 Synthesis of Amide, Hydrazide, and Hydrazone Derivatives
The aldehyde group of this compound serves as a versatile handle for the synthesis of various nitrogen-containing derivatives, including amides, hydrazides, and hydrazones. These functional groups are often incorporated to enhance biological activity or to act as intermediates for further transformations.
Amide derivatives can be synthesized through various methods, including the reaction of a carbazole carboxylic acid with an amine. nih.gov For instance, carbazole-based amides have been prepared by reacting carbazole-based carboxylic acids with pharmacophore-bearing amines. nih.gov Microwave-assisted synthesis has also been employed for the efficient preparation of amide derivatives from a carbazole intermediate and aromatic amines. researchgate.net
Hydrazide derivatives are typically prepared from the corresponding ester. For example, 2-(9H-carbazol-9-yl)acetohydrazide is synthesized by treating ethyl 9H-carbazol-9-ylacetate with hydrazine (B178648) hydrate. arabjchem.org These hydrazides can then be converted into a variety of heterocyclic compounds. nih.govarabjchem.org
Hydrazone derivatives are readily formed by the condensation of this compound with hydrazines. evitachem.com The reaction of 9-ethyl-9H-carbazole-3-carboxaldehyde with various phenyl hydrazine derivatives in ethanol yields the corresponding carbazole hydrazones. srce.hr These compounds have been investigated for their antioxidant and neuroprotective properties. srce.hr Thiosemicarbazones, a related class of compounds, are synthesized by reacting the carbazole aldehyde with thiosemicarbazides. For example, 9H-carbazole-3-carbaldehyde reacts with 4-phenyl-3-thiosemicarbazide in methanol (B129727) to form 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone. researchgate.net
5 Functionalization at Nitrogen (N-substitution)
Modification at the nitrogen atom of the carbazole ring is a common strategy to alter the solubility, electronic properties, and biological activity of carbazole derivatives. N-substitution is often a preliminary step before further functionalization of the carbazole core.
The N-alkylation of carbazole can be achieved using various methods, including phase transfer catalysis. beilstein-journals.org For example, N-alkylation of carbazole can be carried out with alkyl halides in the presence of a base like sodium hydroxide (B78521) in acetone. researchgate.net Following N-alkylation, the carbazole can undergo reactions such as the Vilsmeier-Haack formylation to introduce an aldehyde group at the 3- or 4-position. beilstein-journals.org
N-substituted carbazoles are important precursors for a wide range of derivatives. For instance, N-ethyl-9H-carbazole-3-carbaldehyde is a common starting material for the synthesis of Schiff bases, hydrazones, and other derivatives. bohrium.comsrce.hrnih.gov The introduction of different substituents on the nitrogen atom allows for the systematic study of structure-activity relationships in various applications. nih.gov
Advanced Spectroscopic and Structural Elucidation of 9h Carbazole 4 Carbaldehyde and Its Derivatives
Vibrational Spectroscopy Analysis
The FT-IR spectrum of 9H-carbazole-4-carbaldehyde is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. The key vibrational modes are associated with the N-H group of the carbazole (B46965) ring, the aromatic C-H bonds, the C=C bonds of the aromatic system, and the aldehydic C=O and C-H groups.
Key expected FT-IR absorption bands for this compound include:
N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration of the pyrrole (B145914) moiety within the carbazole system.
Aromatic C-H Stretching: Multiple weak to sharp bands are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are indicative of the C-H stretching vibrations within the aromatic rings.
Aldehydic C-H Stretching: The C-H stretch of the aldehyde group typically appears as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ (a Fermi resonance doublet).
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. The conjugation of the aldehyde group with the aromatic carbazole ring system would likely shift this peak to a lower wavenumber compared to a non-conjugated aldehyde.
Aromatic C=C Stretching: Several medium to strong bands are predicted in the 1450-1620 cm⁻¹ region, corresponding to the skeletal C=C stretching vibrations of the fused aromatic rings.
C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring is typically observed in the 1200-1350 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic vibrational frequencies for carbazole and aldehyde functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aldehydic C-H Stretch | 2820 - 2880 and 2720 - 2780 | Weak |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, the aromatic ring vibrations are often strong in the Raman spectrum.
Key expected Raman bands include:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the carbazole system are expected to produce strong Raman signals, typically in the 1000-1620 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings are particularly Raman active.
Carbonyl (C=O) Stretching: The C=O stretch, while strong in the IR, should also be observable in the Raman spectrum, though potentially with a lower intensity.
C-H Stretching: Aromatic and aldehydic C-H stretching vibrations are also detectable, generally appearing in the 2700-3100 cm⁻¹ range.
For comparison, a combined experimental and theoretical study on a related isomer, 9-p-tolyl-9H-carbazole-3-carbaldehyde, identified significant FT-IR and FT-Raman bands that help in understanding the vibrational characteristics of the carbazole aldehyde family semanticscholar.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of this compound would display distinct signals for the aldehydic proton, the N-H proton, and the seven aromatic protons. The electron-withdrawing nature of the aldehyde group at the C4 position significantly influences the chemical shifts of the protons on the same ring, causing them to appear at a lower field (deshielded).
Predicted ¹H NMR signals:
Aldehydic Proton (-CHO): A singlet is expected at a significantly downfield position, typically in the range of δ 9.5-10.5 ppm.
N-H Proton: A broad singlet is anticipated, often in the region of δ 8.0-11.0 ppm, with its exact position and broadness being dependent on the solvent and concentration.
Aromatic Protons: The seven aromatic protons will appear in the range of δ 7.0-8.5 ppm. The proton at the C5 position, being peri to the aldehyde group, is expected to be the most deshielded of the aromatic protons. The protons on the unsubstituted ring (H1, H2, H3) will show chemical shifts more typical of the parent carbazole, while the protons on the substituted ring (H5, H6, H7, H8) will be influenced by the aldehyde group. Complex splitting patterns (doublets, triplets, or doublet of doublets) will arise from spin-spin coupling between adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established chemical shift ranges and substituent effects.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO | 9.5 - 10.5 | Singlet (s) |
| N-H | 8.0 - 11.0 | Broad Singlet (br s) |
| H5 | ~8.5 | Doublet (d) |
| H1, H8 | ~8.0 - 8.2 | Doublet (d) |
| H2, H3, H6, H7 | 7.0 - 7.8 | Multiplet (m) |
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit 13 distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR signals:
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons directly attached to the nitrogen (C4a, C4b) and the carbon bearing the aldehyde group (C4) will be significantly affected. The signal for C4 is expected to be downfield due to the deshielding effect of the oxygen atom. Quaternary carbons (C4a, C4b, C8a, C9a) generally show weaker signals.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on established chemical shift ranges and substituent effects.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 190 - 200 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary Carbons (C-N, C-C) | 125 - 150 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for the step-by-step assignment of protons within each aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.
By combining these advanced techniques, a complete and unambiguous structural elucidation of this compound can be achieved, confirming the substitution pattern and providing a detailed map of its electronic structure.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. Different ionization methods and analyzers provide complementary information for comprehensive structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of carbazole derivatives, as it typically keeps the molecule intact. In ESI-MS, the compound is often observed as a protonated molecular ion, [M+H]⁺. This method is particularly valuable for confirming the molecular mass of synthesized compounds. For instance, in the analysis of similar carbazole structures, the base peak in the ESI+ mass spectrum corresponds to the [M+H]⁺ ion, confirming the expected molecular weight mdpi.comnih.gov. The high sensitivity and low sample consumption of ESI-MS make it an efficient screening technique for studying these types of molecules nih.gov.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For carbazole-based structures, HRMS data is used to confirm that the experimentally measured mass aligns with the theoretically calculated mass, often to within a few parts per million (ppm) mdpi.com. This precision is essential for validating the successful synthesis of new derivatives and confirming their purity researchgate.netnih.gov.
An example of HRMS data for a related donor-acceptor-donor carbazole derivative is presented below, demonstrating the close correlation between the calculated and observed mass for the protonated molecule [M+H]⁺ mdpi.com.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 4,7-Bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- rsc.orgrsc.orgresearchgate.netoxadiazolo[3,4-d]pyridazine | C₂₈H₂₉N₆O₂ | 465.2397 | 465.2395 |
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight (TOF) mass analyzers are frequently coupled with ESI sources for HRMS analysis (ESI-TOF) mdpi.com. The TOF analyzer measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a flight tube of a known length. This technique is known for its high mass resolution, accuracy, and rapid data acquisition rates nih.gov. In the characterization of carbazole derivatives, GC-TOF-MS and other TOF-based methods are employed to achieve the high resolution necessary to confirm elemental compositions and elucidate the structures of complex molecules nih.gov.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic and photophysical properties of this compound. These techniques provide information about the electronic transitions within the molecule and how its environment influences its optical properties.
Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of carbazole-based compounds is characterized by distinct absorption bands in the range of 200–400 nm uobabylon.edu.iq. These absorptions are typically attributed to π–π* electronic transitions within the conjugated carbazole ring system rsc.orgdergipark.org.tr. The introduction of a carbaldehyde group at the 4-position can influence the electronic structure and, consequently, the absorption spectrum.
Studies on various carbazole-carbaldehyde derivatives show multiple absorption peaks. Generally, absorptions around 290–310 nm are assigned to the π–π* electron transition of the entire conjugated molecule, while other peaks in the 240–365 nm range also correspond to transitions within the carbazole moiety rsc.orgnih.gov. The specific position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the carbazole core.
The following table summarizes the absorption maxima for several carbazole-based compounds, illustrating the typical absorption regions.
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 2-nitro-3-phenyl-9H-carbazole | CH₂Cl₂ | ~350 |
| 9-phenyl-9H-carbazole derivatives | THF | ~329-333 |
| Various carbazole-carbaldehyde derivatives | Not Specified | 340, 342, 356, 362 |
Photophysical Properties and Solvatochromism
Many carbazole derivatives are highly fluorescent and exhibit interesting photophysical behaviors, such as solvatochromism—the change in absorption or emission spectra with a change in solvent polarity. This phenomenon is often linked to a significant intramolecular charge transfer (ICT) character in the excited state rsc.orgrsc.org.
For donor-acceptor type carbazole derivatives, the emission color can be tuned across a wide range of the visible spectrum by simply changing the solvent. For example, the emission of certain A–π–D–π–A carbazole derivatives can shift from blue in a nonpolar solvent like hexane (B92381) to orange-red in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) rsc.orgrsc.org. This large Stokes shift in polar solvents indicates a more polarized excited state compared to the ground state. The aldehyde group in this compound can act as an electron-accepting group, potentially inducing ICT characteristics and making the compound's fluorescence sensitive to the solvent environment. The fluorescence intensity of carbazole derivatives is also influenced by solvent properties, with increases often observed with the rising polarizability of the solvent dss.go.th.
The table below illustrates the solvatochromic effect on the emission wavelength of a representative carbazole derivative in various solvents. rsc.orgrsc.org
| Solvent | Polarity | Emission Maxima (λem, nm) |
| Hexane | Nonpolar | Blue Region |
| Toluene | Nonpolar | Green Region |
| Dichloromethane | Polar Aprotic | Yellow-Green Region |
| Tetrahydrofuran (THF) | Polar Aprotic | Yellow Region |
| Acetonitrile | Polar Aprotic | Orange Region |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Orange-Red Region |
Aggregation-Induced Emission (AIE) Characteristics
The phenomenon of aggregation-induced emission (AIE) is a cornerstone of modern materials science, describing the process where molecules that are weakly fluorescent in dilute solutions become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the more common aggregation-caused quenching (ACQ) typically observed in conventional fluorophores. Carbazole-based compounds are recognized as a significant class of materials that can be engineered to exhibit AIE. nih.govnih.gov The rigid, planar structure and inherent blue-light fluorescence of the carbazole moiety make it an ideal scaffold for designing AIE-active materials. nih.gov
While studies focusing exclusively on this compound are not prevalent, the broader family of carbazole derivatives has been extensively investigated for AIE properties. nih.govnih.gov The general strategy involves attaching bulky, rotatable groups to the carbazole core. In solution, the intramolecular rotation of these peripheral groups provides a non-radiative pathway for the decay of excitons, resulting in weak or no emission. iucr.org Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excitons to decay radiatively and leading to a significant enhancement of fluorescence intensity. nih.goviucr.org
For example, derivatives incorporating well-known AIE-active units like tetraphenylethene (TPE) with a carbazole donor have demonstrated pronounced AIE effects. nih.gov Similarly, carbazole-based gold(I) complexes have been shown to display aggregation-induced phosphorescent emission (AIPE). mdpi.com These findings underscore the potential of the this compound framework as a building block for creating advanced AIE-active materials for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). nih.gov
Electrochemical Properties
The electrochemical behavior of carbazole derivatives is fundamental to their application in organic electronics, dictating their charge transport capabilities and energy level alignments within devices. Carbazole is an electron-rich heterocycle known for its excellent hole-transporting properties, thermal stability, and high photoluminescence quantum yields. nih.gov
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds, allowing for the determination of oxidation and reduction potentials. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These parameters are critical for predicting the efficiency of charge injection and transport in electronic devices. researchgate.net
Specific CV data for this compound is not extensively reported, but data from closely related derivatives provide valuable insights. The oxidation process in carbazole derivatives is typically a reversible or quasi-reversible event centered on the nitrogen-containing ring, leading to the formation of a stable radical cation. The substitution pattern on the carbazole core significantly influences the redox potentials. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
The carbaldehyde group at the 4-position is electron-withdrawing, which is expected to increase the oxidation potential compared to unsubstituted carbazole. For comparison, a study on 3-substituted-N-ethyl carbazoles reported the oxidation potential for a derivative with a carbaldehyde (CHO) group. This data can be used to approximate the electrochemical characteristics of the target compound.
| Compound | Oxidation Potential (E_ox vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| 3-Formyl-N-ethylcarbazole (analogue) | 1.34 V | -5.74 | - | - |
| Representative Carbazole Derivative | 0.84 V | -5.24 | -3.08 | 2.16 |
| Representative Carbazole Derivative | 0.99 V | -5.39 | -3.07 | 2.32 |
Note: Data is based on representative and analogous carbazole derivatives. HOMO levels are estimated from oxidation potentials using the ferrocene (B1249389) standard reference (E_HOMO = -[E_ox - E_1/2(Fc/Fc+)] - 4.8 eV). LUMO and band gap data are included for context from other reported derivatives.
Redox Behavior and Charge Transport Characteristics
The electron-rich nature of the carbazole nucleus confers excellent hole-transporting capabilities upon its derivatives. nih.gov Upon oxidation, a stable radical cation is formed, facilitating the movement of positive charges (holes) between molecules in the solid state. This property makes carbazole-based materials highly suitable for use as hole-transport layers (HTLs) in OLEDs and perovskite solar cells.
The presence of the electron-withdrawing carbaldehyde group in this compound modifies its electronic properties. While the carbazole core remains the primary site for hole transport, the aldehyde group can impart some electron-accepting character to the molecule. This donor-acceptor (D-A) type structure can be beneficial for charge separation and transport. By carefully designing molecules with both electron-donating (like carbazole) and electron-accepting moieties, it is possible to create materials that exhibit ambipolar charge transport, meaning they can transport both holes and electrons. However, without specific mobility measurements, the primary role of this compound is presumed to be that of a hole-transporting material.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structure and the analysis of intermolecular interactions in the solid state. This data provides a direct link between the molecular architecture and the macroscopic properties of the material.
Single Crystal X-ray Diffraction Studies
While the specific crystal structure of this compound has not been reported, detailed structural analyses of very similar analogues, such as 9-Ethyl-9H-carbazole-3-carbaldehyde, provide a clear picture of the expected molecular conformation and packing.
A study of 1-(4-Fluorobenzoyl)-9H-carbazole revealed that intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen helps to lock the substituent in a planar conformation with the carbazole ring. mdpi.com A similar N-H•••O interaction could potentially influence the conformation in this compound, although steric factors would differ. The planarity of the molecule is a key factor influencing its electronic properties and how it packs in the solid state, which in turn affects charge mobility and emission characteristics.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of carbazole derivatives is significantly influenced by a network of non-covalent interactions. In the solid state, this compound is expected to exhibit both hydrogen bonding and π-π stacking, which are characteristic of this class of compounds.
Hydrogen Bonding: The presence of the N-H group in the carbazole ring and the C=O group of the aldehyde functionality provides sites for hydrogen bonding. It is anticipated that the N-H group will act as a hydrogen bond donor, while the aldehydic oxygen will serve as an acceptor. This can lead to the formation of intermolecular N-H···O hydrogen bonds, a common feature in the crystal structures of carbazole derivatives. For instance, in the related compound 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, which connect the molecules into chains. nih.gov Similarly, the isomer 9H-carbazole-9-carbaldehyde features C—H⋯O hydrogen bonds that link its two independent molecules in the asymmetric unit. iucr.org
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |
| Hydrogen Bond | N-H | O=C | ~2.8 - 3.2 | 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde |
| Hydrogen Bond | C-H | O=C | ~3.0 - 3.5 | 9H-carbazole-9-carbaldehyde |
| π-π Stacking | Carbazole Ring | Carbazole Ring | ~3.4 - 3.7 | 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde |
Crystal Packing and Supramolecular Assembly
The interplay of the aforementioned intermolecular forces dictates the crystal packing and the formation of larger supramolecular assemblies. The combination of directional hydrogen bonds and non-directional π-π stacking interactions typically leads to well-ordered, three-dimensional structures.
In analogous carbazole structures, molecules often assemble into chains or sheets. For example, molecules of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde are connected into chains parallel to the c-axis via N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The isomer 9H-carbazole-9-carbaldehyde sees its molecules stack along the b-axis, linked by C—H⋯O interactions. iucr.org It is plausible that this compound would adopt a similar packing motif, where hydrogen-bonded chains are further stabilized by inter-chain π-π stacking, resulting in a dense and stable crystalline solid.
Analysis of Dihedral and Torsion Angles
The conformation of this compound is largely defined by the dihedral and torsion angles within the molecule, particularly the orientation of the carbaldehyde group relative to the carbazole ring. The carbazole unit itself is known to be nearly planar.
In 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the dihedral angle between the two benzene rings of the carbazole core is very small, at 2.20 (9)° and 2.01 (9)° for the two independent molecules in the asymmetric unit, confirming the planarity of the ring system. nih.gov For the isomer 9H-carbazole-9-carbaldehyde, the dihedral angle between the planar carbazole ring system and the aldehyde group is reported to be 3.3 (2)° in one molecule and 7.5 (2)° in the other, indicating a nearly coplanar arrangement. iucr.orgorientjchem.org This coplanarity suggests a degree of electronic conjugation between the aldehyde group and the aromatic system. A similar near-planar conformation would be expected for this compound, with a small torsion angle defining the C-C bond between the carbazole C4 position and the aldehyde carbon.
| Compound | Dihedral/Torsion Angle | Value (°) |
| 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | Between benzene rings of carbazole | 2.20 (9) / 2.01 (9) |
| 9H-carbazole-9-carbaldehyde | Between carbazole ring and aldehyde group | 3.3 (2) / 7.5 (2) |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a crucial technique for confirming the phase purity and crystallinity of a bulk sample. While a specific experimental PXRD pattern for this compound is not available, the methodology for its characterization is well-established.
For a synthesized batch of this compound, a PXRD pattern would be recorded and compared against a theoretical pattern simulated from its single-crystal X-ray diffraction data (once obtained). A good match between the experimental and simulated patterns would confirm the identity and purity of the bulk crystalline phase. Studies on derivatives such as 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and its copper complexes have utilized PXRD to confirm the formation of the new compounds and to study their crystalline nature. orientjchem.orge-journals.inscispace.com This standard approach would be directly applicable to the characterization of this compound.
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material. Carbazole and its derivatives are generally known for their high thermal stability, which is a desirable property for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov
Computational and Theoretical Investigations of 9h Carbazole 4 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds.
Ground State Geometry Optimization
The initial step in computational analysis involves the optimization of the ground state geometry of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy configuration. For 9H-carbazole-4-carbaldehyde, the carbazole (B46965) core is expected to be largely planar. The aldehyde group at the 4-position may exhibit a slight twist relative to the carbazole plane to minimize steric hindrance.
Based on studies of similar molecules like 9-p-tolyl-9H-carbazole-3-carbaldehyde, DFT calculations using a functional such as B3LYP with a 6-311++G(d,p) basis set would be appropriate for geometry optimization. nih.gov The expected optimized geometric parameters would be in line with standard bond lengths and angles for aromatic and aldehydic functional groups.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-N Bond Lengths (in ring) | ~1.37 - 1.39 Å |
| C-C Bond Lengths (aromatic) | ~1.38 - 1.41 Å |
| C=O Bond Length | ~1.22 Å |
| C-H Bond Lengths | ~1.08 - 1.09 Å |
Electronic Structure Analysis (HOMO-LUMO Energy Levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich carbazole ring system, while the LUMO is expected to be concentrated on the electron-withdrawing carbaldehyde group and the adjacent benzene (B151609) ring. This distribution is characteristic of a donor-π-acceptor (D-π-A) system, facilitating intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally suggests a higher propensity for charge transfer and greater chemical reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map is expected to show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the carbaldehyde group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms and the nitrogen atom of the carbazole ring, suggesting sites for nucleophilic attack.
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of the electron density among the basis functions. This analysis provides insights into the charge distribution and the nature of chemical bonds.
In this compound, the Mulliken charge analysis is predicted to show a significant negative charge on the oxygen atom of the carbaldehyde group due to its high electronegativity. The carbon atom of the carbonyl group would likely carry a partial positive charge. The nitrogen atom of the carbazole moiety is also expected to have a negative charge, while the hydrogen atoms will generally be positively charged.
Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.4 to -0.6 |
| C (carbonyl) | +0.3 to +0.5 |
| N (carbazole) | -0.3 to -0.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. NBO analysis can quantify donor-acceptor interactions and hyperconjugative effects.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules, including absorption spectra and transition energies. mdpi.com
For this compound, TD-DFT calculations would be expected to predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The lowest energy electronic transition is anticipated to be a π-π* transition with significant intramolecular charge transfer character, moving electron density from the carbazole donor to the carbaldehyde acceptor. The calculated absorption spectrum would likely show strong absorption bands in the UV-visible region.
Table 4: Predicted Excited State Properties for this compound from TD-DFT (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
|---|---|---|---|---|
| S0 → S1 | ~3.5 | ~354 | > 0.1 | HOMO → LUMO (π-π*, ICT) |
Vertical Excitation Energy Calculations
There is no specific data in the reviewed literature detailing the vertical excitation energy calculations for this compound. Computational chemistry studies on similar molecules, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde, have utilized methods like Time-Dependent Density Functional Theory (TD-DFT) to compute such properties. However, these findings cannot be directly extrapolated to the 4-carbaldehyde isomer due to the significant influence of the aldehyde group's position on the molecule's electronic structure.
Prediction of Absorption and Emission Spectra
Detailed predictions of the absorption and emission spectra for this compound are not available in the current body of scientific literature. For related carbazole derivatives, TD-DFT calculations have been employed to predict their UV-Vis absorption spectra, often showing good correlation with experimental results. These studies typically report the calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and major orbital contributions for the electronic transitions. Without specific computational studies on this compound, a theoretical prediction of its spectra cannot be provided.
Ab Initio Methods and Hybrid Approaches
The application of ab initio methods and hybrid approaches specifically to this compound has not been documented in the available research. Studies on other carbazole derivatives often employ Density Functional Theory (DFT) with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize ground-state geometries and calculate vibrational frequencies. Ab initio methods, such as the Hartree-Fock (RHF) method, have also been used for comparative purposes in these studies. However, the absence of dedicated research on the 4-carbaldehyde isomer means that specific computational methodologies and their outcomes for this compound are not known.
Correlation of Theoretical Predictions with Experimental Data
Due to the lack of theoretical predictions for this compound, no studies correlating such data with experimental findings could be found. For other isomers and derivatives of carbazole, researchers have successfully compared theoretically predicted vibrational and electronic spectra with experimental FT-IR, FT-Raman, and UV-Vis spectra, demonstrating the utility of computational methods in understanding the properties of these compounds. A similar comparative analysis for this compound would be contingent on future computational and experimental research focused specifically on this molecule.
Q & A
Q. Q: What are the critical considerations for synthesizing 9H-carbazole-4-carbaldehyde derivatives with high purity?
A: Synthesis typically involves functionalizing the carbazole core at the 4-position via formylation reactions, such as Vilsmeier-Haack or Duff formylation. Key parameters include:
- Reagent stoichiometry : Excess formylating agents (e.g., POCl₃/DMF for Vilsmeier-Haack) improve yield but require careful quenching to avoid side reactions.
- Temperature control : Reactions are often exothermic; maintaining temperatures below 50°C prevents decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/H₂O mixtures) effectively isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .
Basic Characterization Techniques
Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?
A: A multi-technique approach is essential:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm; carbazole aromatic protons resonate between δ 7.2–8.5 ppm. ¹³C NMR shows the aldehyde carbon at δ ~190 ppm .
- FT-IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group.
- Mass spectrometry : ESI-MS or HRMS should match the molecular ion (e.g., C₁₃H₉NO: [M+H]⁺ = 196.076 m/z) .
Advanced Crystallography and Intermolecular Interactions
Q. Q: How can hydrogen-bonding patterns in this compound crystals inform material design?
A: X-ray crystallography reveals that the aldehyde group participates in C–H···O hydrogen bonds, forming supramolecular networks. Use tools like:
- SHELX suite : For structure solution and refinement (e.g., SHELXL for small-molecule refinement) .
- Mercury CSD : To visualize packing motifs (e.g., π-π stacking of carbazole rings) and quantify intermolecular distances (<3.5 Å for π-π interactions) .
- Graph set analysis : Assign patterns (e.g., R₂²(8) for dimeric H-bonding) to predict stability and solubility .
Advanced Electrochemical Applications
Q. Q: What methodologies optimize the electropolymerization of this compound derivatives for conductive films?
A: Key steps include:
- Electrode preparation : Clean glassy carbon electrodes with alumina slurry (0.05 µm) to ensure reproducibility.
- Electrolyte selection : Use 0.1 M TBAPF₆ in acetonitrile for high ionic conductivity.
- Cyclic voltammetry (CV) : Apply potentials between −0.5 V to +1.5 V (vs. Ag/AgCl) at 100 mV/s. The oxidation peak (~1.1 V) corresponds to carbazole radical cation formation, initiating polymerization .
- Film characterization : Use SEM to assess morphology and EIS to measure capacitance (e.g., 150–300 F/g for EDOT copolymers) .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported crystal packing or reactivity of this compound derivatives?
A: Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) alter H-bonding vs. π-stacking dominance. Compare CSD entries (e.g., CCDC codes from ).
- Synthetic conditions : Solvent polarity (e.g., DMF vs. toluene) affects reaction pathways. Replicate experiments with controlled variables (see for solvent impact on boronate ester synthesis).
- Statistical validation : Use Rietveld refinement (in SHELXL) to assess crystallographic data quality (R-factor <5% for high reliability) .
Advanced Functionalization Strategies
Q. Q: What are robust methods for introducing boronate esters or sulfonyl groups at the 4-position of 9H-carbazole?
A:
- Suzuki-Miyaura coupling : React this compound with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DME/H₂O (3:1) at 80°C. Monitor via ¹¹B NMR for boronate formation .
- Sulfonylation : Treat with aryl sulfonyl chlorides in pyridine (base) at 0°C. Quench with ice-water to precipitate the product .
Environmental and Stability Considerations
Q. Q: How do environmental factors (light, humidity) impact the stability of this compound during storage?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
